N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide is a synthetic organic compound that features both an indole and an amide functional group. The indole moiety is a significant structure in many natural products and pharmaceuticals due to its biological activity. This compound is of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Amide Bond Formation: The amide bond can be formed by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The acetylamino group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
N-(1H-indol-3-yl)acetamide: Another indole derivative with biological activity.
Uniqueness
N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C20H21N3O2/c1-14(24)22-16-7-5-8-17(12-16)23-20(25)11-4-6-15-13-21-19-10-3-2-9-18(15)19/h2-3,5,7-10,12-13,21H,4,6,11H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
RJZJZSOGCXGQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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